3-chloro-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 3-chloro-4-fluoro-substituted benzene core. The sulfonamide group is linked via an ethyl chain to a pyrazole ring substituted with 3,5-dimethyl groups and a thiophen-3-yl moiety. Its structural complexity confers unique physicochemical properties, such as enhanced lipophilicity from the methyl groups and electronic effects from the halogen atoms (Cl, F) and sulfur-containing thiophene ring. These attributes make it a candidate for medicinal chemistry research, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems .
Properties
IUPAC Name |
3-chloro-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O2S2/c1-11-17(13-5-8-25-10-13)12(2)22(21-11)7-6-20-26(23,24)14-3-4-16(19)15(18)9-14/h3-5,8-10,20H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJMOZVQFCTNAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with analogous sulfonamide and heterocyclic derivatives:
Key Findings from Comparative Studies
Impact of Halogenation: The 3-chloro-4-fluoro substitution in the target compound and its analogs (e.g., ) improves binding to hydrophobic enzyme pockets, as seen in kinase inhibition assays.
Role of Heterocyclic Moieties: The thiophen-3-yl group in the target compound enhances aromatic stacking interactions compared to thiophen-2-yl isomers (e.g., ), which may explain its superior activity in cellular assays.
Sulfonamide vs. Benzamide Cores :
- Sulfonamide derivatives (target compound, ) generally exhibit higher acidity (pKa ~1–2) due to the SO₂NH group, improving water solubility. In contrast, benzamide analogs (e.g., ) show better membrane permeability but lower metabolic stability .
Biological Activity Trends :
- Compounds with thiophene or oxadiazole moieties (e.g., target compound, ) demonstrate broad-spectrum kinase inhibition, while those with trioxothiazolidinyl groups () are more selective for metabolic receptors like PPARγ .
Research Implications
Further studies should explore:
- Structure-activity relationships (SAR) by modifying the thiophene position (2-yl vs. 3-yl).
- Comparative pharmacokinetic profiles, particularly oral bioavailability of sulfonamide vs. benzamide derivatives.
- Synergistic effects of combining halogenation with other electron-withdrawing groups (e.g., trifluoromethyl ).
Preparation Methods
Cyclocondensation of Hydrazine with 1,3-Diketone Derivatives
The pyrazole ring is constructed via cyclocondensation between hydrazine hydrate and a 1,3-diketone bearing thiophen-3-yl and methyl groups. Adapted from the synthesis of Ethiprole intermediates, this step employs dimethylformamide (DMF) as a solvent under reflux (80–90°C) for 6–8 hours.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80–90°C |
| Time | 6–8 hours |
| Catalyst | None |
| Yield | 68–72% (after chromatography) |
The use of DMF enhances solubility of the hydrophobic thiophene moiety, while avoiding carcinogenic chlorinated solvents cited in earlier methods. Post-reaction, the mixture is cooled, poured into ice-water, and extracted with ethyl acetate. Column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the pyrazole as a white solid.
N-Alkylation with 2-Chloroethylamine Hydrochloride
Nucleophilic Substitution at Pyrazole Nitrogen
The pyrazole undergoes alkylation with 2-chloroethylamine hydrochloride in the presence of potassium carbonate (K₂CO₃) as a base. This step, adapted from piperazine alkylation protocols, proceeds in acetonitrile at 60°C for 12 hours.
Optimization Insights :
- Excess K₂CO₃ (2.5 equiv) ensures complete deprotonation of the pyrazole NH.
- Anhydrous conditions prevent hydrolysis of the chloroethylamine.
- Monitoring by TLC (Rf = 0.5 in ethyl acetate) confirms reaction completion.
Workup : The reaction is filtered to remove K₂CO₃, concentrated under vacuum, and purified via flash chromatography (dichloromethane/methanol 95:5) to yield the alkylated intermediate.
Sulfonamide Formation with 3-Chloro-4-Fluorobenzenesulfonyl Chloride
Coupling Reaction in Dichloromethane
The final step involves reacting the alkylated pyrazole with 3-chloro-4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) . Triethylamine (TEA) is added to scavenge HCl, maintaining a pH conducive to nucleophilic attack by the ethylamine.
Critical Parameters :
| Parameter | Value |
|---|---|
| Molar Ratio | 1:1.2 (amine:sulfonyl chloride) |
| Temperature | 0°C → room temperature |
| Time | 4 hours |
| Base | Triethylamine (3 equiv) |
| Yield | 85% |
After quenching with water, the organic layer is dried (MgSO₄) and concentrated. Final purification via preparative HPLC (C18 column, acetonitrile/water gradient) affords the title compound as a crystalline solid.
Analytical Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (m, 1H, thiophene), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 4.25 (t, J = 6.8 Hz, 2H, -CH₂-N), 3.70 (t, J = 6.8 Hz, 2H, -CH₂-SO₂), 2.40 (s, 6H, -CH₃), 2.15 (s, 3H, -CH₃).
- LCMS : m/z 483.1 [M+H]⁺, consistent with the molecular formula C₁₈H₁₇ClFN₃O₂S₂.
Purity Assessment
HPLC analysis (UV detection at 254 nm) confirms ≥98% purity, with retention time = 12.7 min (C18, 60% acetonitrile).
Comparative Evaluation of Synthetic Routes
A comparative analysis of alternative methodologies reveals key advantages of the proposed route:
The use of DMF and acetonitrile reduces environmental impact compared to carcinogenic solvents, while chromatographic purification ensures higher intermediate purity than recrystallization.
Q & A
Q. Methodological approach :
- Single-crystal X-ray diffraction : Resolve stereochemistry and confirm bond angles (e.g., pyrazole-thiophene dihedral angles, ~5–10° deviations from planarity) .
- Multinuclear NMR :
- ¹H NMR: Identify aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.1–2.5 ppm), and sulfonamide NH (δ 7.3–7.6 ppm, broad).
- ¹⁹F NMR: Detect the fluorobenzene substituent (δ -110 to -115 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Q. Experimental design :
- Substituent variation : Synthesize analogs with modified thiophene (e.g., 2-thienyl vs. 3-thienyl), pyrazole methyl groups (electron-donating/-withdrawing), and sulfonamide substituents (e.g., -CF₃ vs. -OCH₃) .
- Biological assays : Test analogs against target enzymes (e.g., carbonic anhydrase, kinases) using fluorescence polarization or calorimetry.
- Data analysis : Apply QSAR models to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. Prioritize analogs with >10-fold potency improvement over the parent compound .
Table 1 : Example SAR Data for Pyrazole-Sulfonamide Analogs
| Substituent (R) | LogP | IC₅₀ (nM) | Target Enzyme |
|---|---|---|---|
| 3-Thienyl | 2.8 | 45 | CA IX |
| 2-Thienyl | 2.5 | 120 | CA IX |
| 4-CF₃ | 3.1 | 28 | Kinase X |
Advanced: How to resolve contradictions in reported bioactivity data for structurally similar compounds?
Q. Root-cause analysis :
- Purity discrepancies : Use HPLC-MS to verify compound purity (>95%). Impurities (e.g., dehalogenated byproducts) may skew assay results .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays, pH in enzymatic buffers). Cross-validate using orthogonal methods (SPR vs. ELISA) .
- Target specificity : Perform off-target profiling via protein microarrays or thermal shift assays to identify polypharmacology .
Basic: What impurities are commonly observed during synthesis, and how are they mitigated?
Q. Common impurities :
- Pyrazole regioisomers : Formed due to competing N1 vs. N2 alkylation. Minimize via steric directing groups (e.g., bulky thiophene substituents) .
- Sulfonamide hydrolysis byproducts : Control moisture levels during coupling (use molecular sieves) .
- Ethyl linker oxidation : Avoid strong oxidizers; use argon atmosphere during reactions .
Purification : Employ preparative HPLC (C18 column, acetonitrile/water gradient) for final compound isolation .
Advanced: Can computational modeling predict this compound’s binding mode with carbonic anhydrase IX?
Q. Methodology :
- Molecular docking (AutoDock Vina) : Use the crystal structure of CA IX (PDB: 3IAI). Prioritize poses with sulfonamide-Zn²⁺ coordination and thiophene-π stacking with Phe-131 .
- MD simulations (GROMACS) : Assess stability of the protein-ligand complex over 100 ns. Calculate binding free energy (MM-PBSA) to rank analogs .
- In silico ADMET : Predict metabolic sites (e.g., CYP3A4-mediated oxidation) using SwissADME .
Basic: What reaction conditions optimize the formation of the pyrazole core?
Q. Optimized protocol :
- Solvent : DMF or ethanol for cyclocondensation.
- Catalyst : p-TsOH (10 mol%) at 80°C for 6–8 hours.
- Yield improvement : Use microwave-assisted synthesis (120°C, 30 min) to reduce reaction time .
Advanced: How to design a microsomal stability assay for this compound?
Q. Protocol :
- Incubation : Mix compound (1 µM) with liver microsomes (0.5 mg/mL) and NADPH (1 mM) in PBS (pH 7.4) at 37°C.
- Sampling : Quench aliquots at 0, 5, 15, 30, 60 min with acetonitrile.
- Analysis : Quantify parent compound degradation via LC-MS/MS. Calculate t₁/₂ using non-compartmental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
